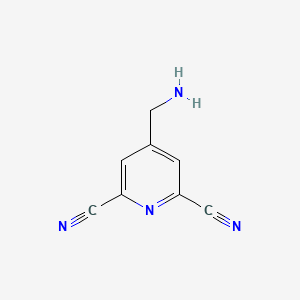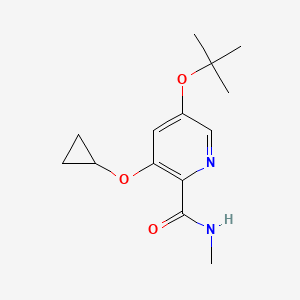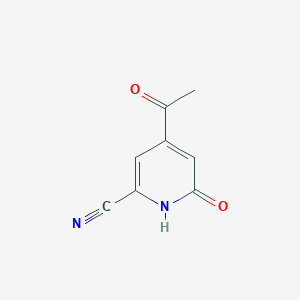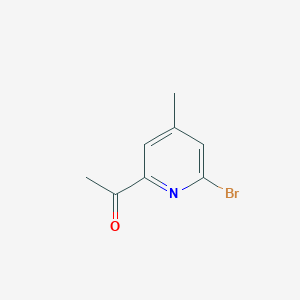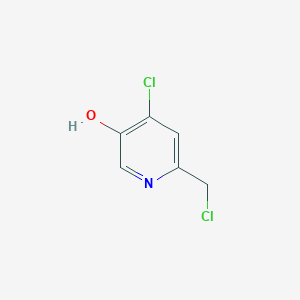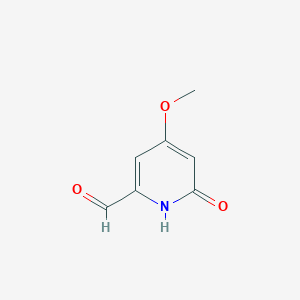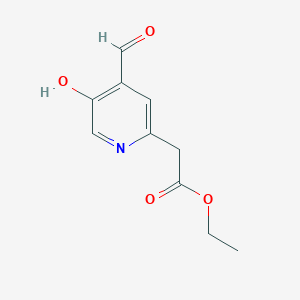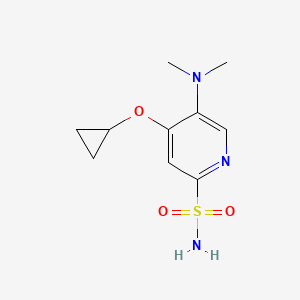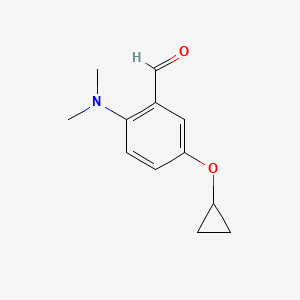
5-Cyclopropoxy-2-(dimethylamino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-(dimethylamino)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with a cyclopropoxy group at the 5-position and a dimethylamino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclopropylation: The introduction of the cyclopropoxy group can be achieved through a cyclopropylation reaction. This involves the reaction of a suitable precursor with cyclopropyl halides under basic conditions.
Dimethylamination: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the benzaldehyde precursor.
Industrial Production Methods: Industrial production of 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde typically involves multi-step synthesis starting from commercially available benzaldehyde derivatives. The process includes:
Halogenation: Introduction of a halogen atom at the desired position on the benzaldehyde ring.
Cyclopropylation: Substitution of the halogen with a cyclopropoxy group.
Dimethylamination: Introduction of the dimethylamino group through nucleophilic substitution.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using dimethylamine and suitable leaving groups.
Major Products:
Oxidation: Formation of 5-Cyclopropoxy-2-(dimethylamino)benzoic acid.
Reduction: Formation of 5-Cyclopropoxy-2-(dimethylamino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving aldehyde and amine groups.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals that target specific biological pathways. The compound’s structural features may allow for the design of drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde involves its interaction with molecular targets through its aldehyde and amine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Dimethylaminobenzaldehyde: Similar structure but with the dimethylamino group at the 4-position.
2-Cyclopropylbenzaldehyde: Similar structure but without the dimethylamino group.
5-Cyclopropoxybenzaldehyde: Similar structure but without the dimethylamino group.
Uniqueness: 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde is unique due to the presence of both the cyclopropoxy and dimethylamino groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-13(2)12-6-5-11(7-9(12)8-14)15-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
Clé InChI |
ZCJTYVMQLDAFCY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)OC2CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


